N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 646989-59-5
VCID: VC4959224
InChI: InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14)
SMILES: C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br
Molecular Formula: C8H5BrClF2NO
Molecular Weight: 284.48

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide

CAS No.: 646989-59-5

Cat. No.: VC4959224

Molecular Formula: C8H5BrClF2NO

Molecular Weight: 284.48

* For research use only. Not for human or veterinary use.

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide - 646989-59-5

Specification

CAS No. 646989-59-5
Molecular Formula C8H5BrClF2NO
Molecular Weight 284.48
IUPAC Name N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide
Standard InChI InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14)
Standard InChI Key LXXLCCRGWVJBJI-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br

Introduction

Chemical Identification and Structural Features

N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide belongs to the acetamide family, distinguished by its substitution pattern on the phenyl ring and the chloroacetamide side chain. Key identifiers include:

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number646989-59-5
IUPAC NameN-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide
Molecular FormulaC8H5BrClF2NO\text{C}_8\text{H}_5\text{BrClF}_2\text{NO}
Molecular Weight284.48 g/mol
InChI KeyLXXLCCRGWVJBJI-UHFFFAOYSA-N
SMILESFc1cc(Br)cc(F)c1NC(=O)CCl

The compound’s structure features a para-bromo and ortho-difluoro substitution on the phenyl ring, which enhances its electronic and steric properties. The chloroacetamide group introduces reactivity at the α-carbon, enabling participation in nucleophilic substitution reactions. X-ray crystallography of analogous compounds reveals that such halogen substitutions stabilize the aromatic system through inductive effects, potentially influencing binding interactions in biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide typically involves a two-step process:

  • Preparation of 4-Bromo-2,6-difluoroaniline: Achieved via bromination of 2,6-difluoroaniline using bromine in acetic acid.

  • Amidation with 2-Chloroacetyl Chloride: The aniline derivative reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound .

Reaction Scheme:

4-Bromo-2,6-difluoroaniline+ClCH2COClBaseN-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide\text{4-Bromo-2,6-difluoroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide}

Optimization Parameters:

  • Temperature: 0–5°C to control exothermicity .

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

  • Catalyst: Triethylamine (1.2 equiv) to scavenge HCl byproducts.

Table 2: Typical Reaction Conditions

ParameterValueYield
Temperature0–5°C85%
Reaction Time4 hours-
SolventDichloromethane-

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

Table 3: Physicochemical Characteristics

PropertyValue/DescriptionSource
Melting PointNot reported-
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under inert atmosphere
Lipophilicity (LogP)Estimated 2.8 (high)

The high lipophilicity, driven by halogen substituents, suggests favorable membrane permeability, a trait advantageous in drug design. Spectroscopic data (e.g., 1H^1\text{H}-NMR) for related compounds indicate characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.1 ppm (chloroacetamide CH2) .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory tract irritation

Handling Recommendations:

  • Use personal protective equipment (gloves, goggles).

  • Work in a fume hood to avoid inhalation.

  • Store in a cool, dry environment under nitrogen .

Research Applications and Future Directions

Pharmaceutical Intermediate

The compound’s reactivity makes it a candidate for synthesizing:

  • Antibiotic Derivatives: Via substitution of the chlorine atom with amine groups.

  • Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.

Material Science

Halogenated aromatics are valuable in liquid crystal and polymer production, where electronic properties modulate material performance .

Future Research Priorities:

  • In Vivo Toxicity Studies: To establish safety profiles.

  • Structure-Activity Relationships: Systematic modification of halogen positions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator